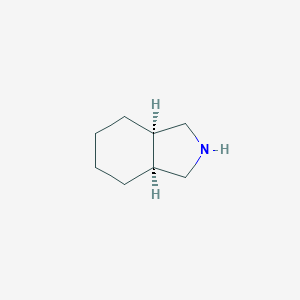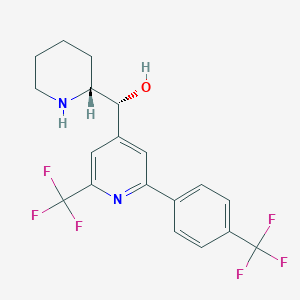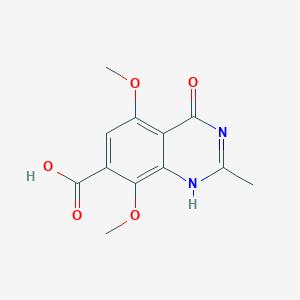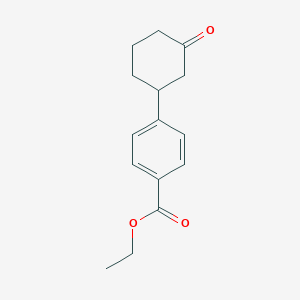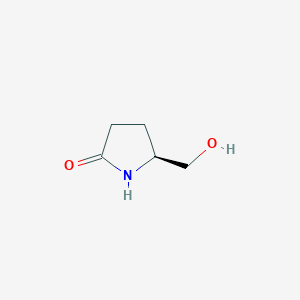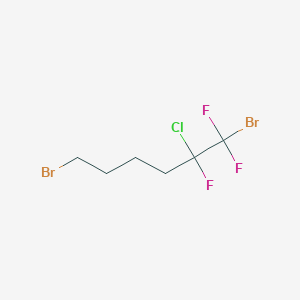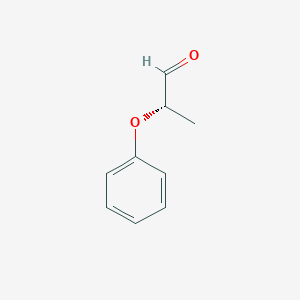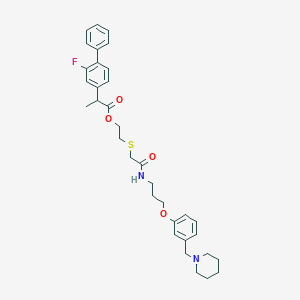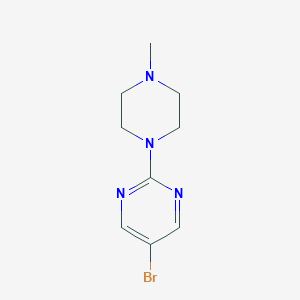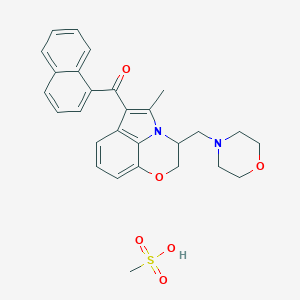
1,3-Dichloro-1,2,3-trifluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-1,2,3-trifluoropropane (also known as HCFC-123) is a colorless, odorless chemical compound used in various industrial applications. It is a chlorofluorocarbon (CFC) that was developed as a replacement for the ozone-depleting CFCs. HCFC-123 has a low global warming potential and is less harmful to the ozone layer than its predecessors.
作用機序
HCFC-123 is a halocarbon that interacts with the ozone layer in the stratosphere. It is broken down by UV radiation, releasing chlorine atoms that react with ozone molecules, leading to the depletion of the ozone layer. However, HCFC-123 has a lower ozone depletion potential than CFCs, making it a less harmful alternative.
Biochemical and Physiological Effects:
HCFC-123 has low acute toxicity and is not considered a significant health hazard. However, exposure to high concentrations of HCFC-123 can cause irritation of the eyes, skin, and respiratory tract. Long-term exposure to HCFC-123 has been associated with liver and kidney damage in animal studies.
実験室実験の利点と制限
HCFC-123 has several advantages over other halocarbons in lab experiments. It has a low boiling point, making it easy to handle and evaporate. It is also non-flammable and non-explosive, making it safe to use in the laboratory. However, HCFC-123 has a high global warming potential, which limits its use in some applications.
将来の方向性
There are several future directions for research on HCFC-123. One area of interest is the development of alternative refrigerants and blowing agents with even lower global warming potentials. Another area of research is the study of the atmospheric fate of HCFC-123 and its impact on climate change. Finally, there is a need for more research on the health effects of long-term exposure to HCFC-123 and its metabolites.
Conclusion:
In conclusion, HCFC-123 is a useful and environmentally friendly chemical compound with various industrial and scientific applications. Its low toxicity and low ozone depletion potential make it a popular choice in many applications. However, more research is needed to fully understand its health and environmental impacts, and to develop even safer alternatives.
合成法
HCFC-123 is synthesized by reacting 1,1,1-trifluoro-2,3-epoxypropane with hydrochloric acid. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is purified and distilled to obtain pure HCFC-123.
科学的研究の応用
HCFC-123 has been widely used as a refrigerant, solvent, and foam blowing agent in various industries. It has also been used as a propellant in aerosol sprays. Its low toxicity and environmental friendliness have made it a popular choice in these applications. In scientific research, HCFC-123 has been used as a tracer gas to study indoor air quality and ventilation systems. It has also been used as a surrogate for CFCs in atmospheric studies.
特性
CAS番号 |
151771-08-3 |
|---|---|
製品名 |
1,3-Dichloro-1,2,3-trifluoropropane |
分子式 |
C3H3Cl2F3 |
分子量 |
166.95 g/mol |
IUPAC名 |
1,3-dichloro-1,2,3-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-2(7)1(6)3(5)8/h1-3H |
InChIキー |
GOPWDGSRSNYABC-UHFFFAOYSA-N |
SMILES |
C(C(F)Cl)(C(F)Cl)F |
正規SMILES |
C(C(F)Cl)(C(F)Cl)F |
同義語 |
1,3-Dichloro-1,2,3-trifluoropropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)
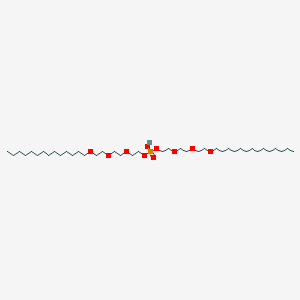
![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
